REACTION_CXSMILES
|
[C:1]1([CH2:7][CH2:8][NH2:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:10](OCC)=[O:11]>>[CH2:8]([NH:9][CH:10]=[O:11])[CH2:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
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Name
|
|
Quantity
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1.9 g
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Type
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reactant
|
Smiles
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C1(=CC=CC=C1)CCN
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(=O)OCC
|
Control Type
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UNSPECIFIED
|
Setpoint
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50 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred overnight at 50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 100-mL 3-necked round-bottom flask purged
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Type
|
TEMPERATURE
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Details
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maintained with an inert atmosphere of nitrogen
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Type
|
CONCENTRATION
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Details
|
The resulting solution was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
This resulted in 2.27 g (97%) of N-phenethylformamide as yellow oil
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |